molecular formula C13H11N5OS B6569791 N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]thiophene-2-carboxamide CAS No. 946276-58-0

N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]thiophene-2-carboxamide

Cat. No.: B6569791
CAS No.: 946276-58-0
M. Wt: 285.33 g/mol
InChI Key: JNVJXZLCOSUFPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a tetrazole ring, and a phenyl group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with thiophene-2-carboxamide and 1-phenyl-1H-1,2,3,4-tetrazol-5-ylmethyl chloride.

  • Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 80-100°C).

  • Catalysts: A base such as triethylamine (TEA) or pyridine may be used to facilitate the reaction.

Industrial Production Methods:

  • Scale-Up: The reaction can be scaled up using industrial reactors with precise temperature and pressure control to ensure consistent product quality.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Types of Reactions:

  • Oxidation: The thiophene ring can undergo oxidation to form thiophene-2-carboxylic acid.

  • Reduction: The tetrazole ring can be reduced to form a hydrazine derivative.

  • Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed:

  • Oxidation: Thiophene-2-carboxylic acid.

  • Reduction: Tetrazolyl hydrazine derivatives.

  • Substitution: Bromophenyl or nitrophenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Biology: Medicine: The compound may be explored for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

  • Thiophene-2-carboxamide: Lacks the tetrazole and phenyl groups.

  • 1-phenyl-1H-1,2,3,4-tetrazole: Lacks the thiophene ring.

  • N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]benzamide: Similar structure but with a benzamide instead of thiophene-2-carboxamide.

Uniqueness: The combination of the thiophene ring, tetrazole ring, and phenyl group in this compound provides unique chemical and biological properties that distinguish it from similar compounds.

This compound's multifaceted nature makes it a valuable subject of study in various scientific disciplines

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

N-[(1-phenyltetrazol-5-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5OS/c19-13(11-7-4-8-20-11)14-9-12-15-16-17-18(12)10-5-2-1-3-6-10/h1-8H,9H2,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVJXZLCOSUFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.